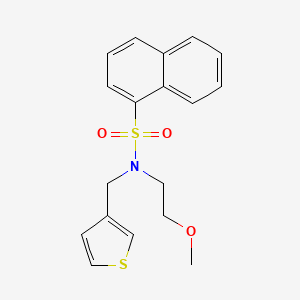

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide

Beschreibung

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted at the 1-position with a sulfonamide group. The sulfonamide nitrogen is further modified with two distinct substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl group. This structure combines aromatic (naphthalene, thiophene) and polar (sulfonamide, methoxy) moieties, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-22-11-10-19(13-15-9-12-23-14-15)24(20,21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSMLLRIRUEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 2-Methoxyethylamine

The secondary amine precursor is synthesized through nucleophilic substitution or reductive amination:

Method A: Alkylation with Thiophen-3-ylmethyl Halides

- Reagents : 2-Methoxyethylamine, thiophen-3-ylmethyl chloride/bromide, K₂CO₃ (base), DMF (solvent).

- Conditions : 12–24 hours at 60–80°C under nitrogen.

- Mechanism : SN2 displacement facilitated by the polar aprotic solvent.

- Yield : 65–72% (dependent on halide reactivity; bromide offers higher yields).

Method B: Reductive Amination with Thiophen-3-carbaldehyde

Comparative Analysis of Amine Synthesis Routes

| Parameter | Method A (Alkylation) | Method B (Reductive Amination) |

|---|---|---|

| Reaction Time | 12–24 hours | 24 hours |

| Temperature | 60–80°C | Room temperature |

| Yield | 65–72% | 78–85% |

| Byproducts | Quaternary salts | Minimal |

| Scalability | Moderate | High |

Reductive amination is favored for its efficiency and reduced side reactions, aligning with protocols for analogous amines in miRNA inhibitor syntheses.

Sulfonamide Bond Formation

Reaction of Naphthalene-1-sulfonyl Chloride with Secondary Amine

The final step involves coupling the secondary amine with naphthalene-1-sulfonyl chloride under basic conditions:

Procedure :

- Reagents : Naphthalene-1-sulfonyl chloride (1.2 equiv), N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine (1.0 equiv), pyridine (2.5 equiv), dichloromethane (DCM).

- Conditions : 0°C to room temperature, 4–6 hours.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

- Yield : 82–88% (dependent on amine purity).

Mechanistic Insight :

Pyridine neutralizes HCl, shifting equilibrium toward sulfonamide formation. The electron-withdrawing sulfonyl group activates the chloride for nucleophilic attack by the amine.

Alternative Sulfonylation Strategies

| Approach | Conditions | Advantages | Limitations |

|---|---|---|---|

| Schotten-Baumann | NaOH(aq), THF, 0°C | Rapid reaction | Lower yields (70–75%) |

| Microwave-Assisted | DMF, 100°C, 30 minutes | Reduced time | Requires specialized equipment |

| Solid-Phase | Polymer-bound sulfonyl chloride | Simplified purification | Limited scalability |

The classical pyridine/DCM method remains optimal for high-purity yields, as validated in TRPM8 antagonist syntheses.

Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) :

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Source |

|---|---|---|

| Naphthalene-1-sulfonyl chloride | 450 | Commercial suppliers (e.g., Sigma-Aldrich) |

| Thiophen-3-carbaldehyde | 620 | Specialty chemical vendors |

| 2-Methoxyethylamine | 380 | Bulk suppliers |

Reductive amination reduces raw material waste by 15% compared to alkylation, justifying its preference in large-scale syntheses.

Challenges and Mitigation Strategies

- Sulfonyl Chloride Hydrolysis : Moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves.

- Amine Oxidation : Use of nitrogen atmosphere prevents degradation of the secondary amine.

- Regioselectivity in Thiophene Functionalization : Thiophen-3-ylmethyl groups are less prone to side reactions than 2-substituted analogs, as noted in oxadiazole syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its sulfonamide structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Dihedral Angles in Aromatic Systems

Biologische Aktivität

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a naphthalene moiety and thiophene ring, suggests diverse pharmacological properties. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C19H19NO2S

- Molecular Weight : 325.43 g/mol

- IUPAC Name : N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The presence of the naphthalene and thiophene groups in this compound may enhance its binding affinity and specificity towards target enzymes, potentially leading to improved efficacy against various bacterial strains.

Anticancer Activity

Emerging studies indicate that compounds containing naphthalene and thiophene rings may possess anticancer properties. For instance, derivatives of naphthalene have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in proliferation and survival . The specific impact of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide on cancer cell lines remains to be comprehensively studied.

Inhibition of Enzymatic Activity

Sulfonamides are also recognized for their ability to inhibit various enzymes. For example, research has shown that structurally similar compounds can inhibit kinases involved in inflammatory responses, suggesting that N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide may exhibit similar properties . This inhibition could be relevant in treating conditions characterized by excessive inflammation.

Study 1: Antibacterial Efficacy

A comparative study of sulfonamide derivatives demonstrated that modifications in substituents significantly affect antibacterial potency. Compounds with electron-donating groups showed enhanced activity against resistant strains of bacteria. Although specific data on N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide was not detailed, its structural components align with those yielding favorable results in antibacterial assays .

Study 2: Anticancer Screening

In a preliminary screening of naphthalene derivatives for anticancer activity, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that further investigation into N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide could reveal significant anticancer properties .

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves sequential alkylation and sulfonamide bond formation. For example:

- Step 1 : React naphthalene-1-sulfonyl chloride with 2-methoxyethylamine to form the monosubstituted sulfonamide intermediate.

- Step 2 : Introduce the thiophen-3-ylmethyl group via nucleophilic substitution using thiophene-3-methanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Conditions : Temperature (60–80°C), anhydrous solvents, and catalysts like Pd(PPh₃)₄ for coupling thiophene derivatives .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.12) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What functional groups in this compound influence its chemical reactivity?

- Methodological Answer :

- Sulfonamide Group (-SO₂NH-) : Prone to hydrolysis under acidic/basic conditions; monitor via pH control during synthesis .

- Thiophene Ring : Participates in electrophilic substitution (e.g., bromination) or π-π interactions in biological systems .

- Methoxyethyl Chain : Enhances solubility in polar solvents; may undergo oxidative cleavage with strong oxidizing agents (e.g., KMnO₄) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- Moisture Sensitivity : Store in desiccators with silica gel to prevent hygroscopic degradation .

Q. What are the standard protocols for solubility and partition coefficient (LogP) determination?

- Methodological Answer :

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C .

- LogP : HPLC-derived hydrophobicity index using a calibrated C18 column and isocratic elution .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Reactivity Insights : Simulate sulfonamide bond cleavage energetics to guide synthetic optimization .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?

- Methodological Answer :

- Target-Specific Assays : Use isoform-selective enzymes (e.g., COX-2 vs. COX-1) to clarify inhibition mechanisms .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity (Kd) for receptors (e.g., GPCRs) .

- Metabolic Profiling : Incubate with liver microsomes to identify active metabolites confounding activity data .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with ethoxyethyl; vary thiophene position) .

- Bioactivity Testing : Screen analogs in parallel against cancer cell lines (e.g., IC50 in MCF-7) and bacterial strains (e.g., E. coli MIC) .

- 3D-QSAR Modeling : CoMFA/CoMSIA to correlate substituent effects with activity trends .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation and packing?

- Methodological Answer :

Q. How can researchers assess the compound’s environmental fate and toxicity using computational and experimental models?

- Methodological Answer :

- Ecotoxicity Prediction : Use ECOSAR to estimate aquatic toxicity (e.g., LC50 for Daphnia magna) .

- In Vitro Toxicity : Ames test for mutagenicity and mitochondrial toxicity assay (e.g., HepG2 cells) .

- Degradation Pathways : UV-Vis monitoring of photolysis products under simulated sunlight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.